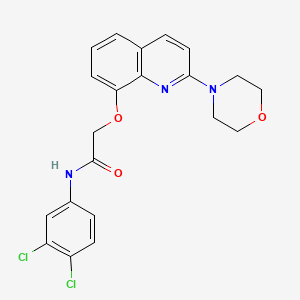

N-(3,4-dichlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide

Description

N-(3,4-dichlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide is a synthetic acetamide derivative featuring a 3,4-dichlorophenyl group linked via an acetamide bridge to a 2-morpholinoquinolin-8-yloxy moiety. This compound combines three pharmacologically relevant motifs:

- 3,4-Dichlorophenyl group: Known for electron-withdrawing effects, enhancing stability and binding interactions in agrochemicals and pharmaceuticals .

- Acetamide linker: A common scaffold facilitating structural diversification and hydrogen bonding .

- Morpholinoquinoline system: The morpholine ring (a six-membered amine oxide) and quinoline (a bicyclic aromatic system) may improve solubility and target affinity, as seen in related compounds .

While direct synthesis data for this compound is absent in the provided evidence, analogous routes (e.g., coupling of substituted acetamides with heterocyclic moieties via nucleophilic substitution or microwave-assisted methods) suggest feasible preparation .

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19Cl2N3O3/c22-16-6-5-15(12-17(16)23)24-20(27)13-29-18-3-1-2-14-4-7-19(25-21(14)18)26-8-10-28-11-9-26/h1-7,12H,8-11,13H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXFBJSXSRVQNNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=C(C=CC=C3OCC(=O)NC4=CC(=C(C=C4)Cl)Cl)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes:

Preparation of 2-morpholinoquinoline: This can be achieved through the cyclization of appropriate aniline derivatives with ethyl acetoacetate under acidic conditions.

Formation of the acetamide linkage: The 2-morpholinoquinoline is then reacted with chloroacetyl chloride to form the corresponding chloroacetamide.

Substitution reaction: Finally, the chloroacetamide is reacted with 3,4-dichloroaniline under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

Oxidation: Quinoline N-oxide derivatives

Reduction: Amine derivatives

Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Anticancer Activity

N-(3,4-dichlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide has shown significant potential as an anticancer agent. Its mechanism primarily involves the inhibition of specific kinases that are crucial in cancer cell proliferation and survival.

| Kinase Target | Effect | Reference |

|---|---|---|

| Spleen Tyrosine Kinase (SYK) | Inhibition leads to reduced tumor growth | |

| HER2/ErbB2 | Inhibition results in decreased signaling in breast cancer cells |

In preclinical studies, this compound has demonstrated the ability to induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent.

Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties. It has been evaluated for its ability to protect neuronal cells from oxidative stress-induced apoptosis.

| Study Focus | Findings | Reference |

|---|---|---|

| Neurodegenerative Diseases | Reduced cell death in models of oxidative stress | |

| Mechanism | Antioxidant properties contribute to neuroprotection |

This suggests potential applications in treating conditions such as Alzheimer's disease.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In vitro studies have shown that it can significantly reduce levels of pro-inflammatory cytokines.

| Inflammatory Marker | Effect | Reference |

|---|---|---|

| TNF-alpha | Decreased production in macrophages | |

| IL-6 | Inhibition observed in cell cultures |

These findings indicate that this compound could be useful in treating inflammatory diseases.

Breast Cancer Model

In a murine model of breast cancer, treatment with this compound resulted in a significant reduction in tumor size and weight compared to control groups. The study highlighted the compound's ability to inhibit cell proliferation and induce apoptosis through downregulation of anti-apoptotic proteins.

Neurodegenerative Disease Study

A study investigating the neuroprotective effects of this compound found that it significantly reduced neuronal cell death induced by oxidative stress in vitro. This suggests its potential therapeutic application for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Inflammation Studies

In vitro experiments focusing on inflammatory responses showed that this compound significantly decreased levels of pro-inflammatory cytokines in cultured macrophages. This indicates its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and synthetic differences between the target compound and related analogs:

Key Observations

Substituent Impact on Physicochemical Properties: The 3,4-dichlorophenyl group is conserved in the target compound and Propanil, contributing to hydrophobic interactions and oxidative stability . Fluorinated analogs (e.g., ) leverage halogen bonds for enhanced binding but may exhibit higher metabolic resistance due to C-F bonds.

Synthetic Strategies: Microwave-assisted synthesis (e.g., ) reduces reaction times (10 minutes vs. hours for reflux methods ). The target compound’s morpholinoquinoline moiety likely requires sequential steps: (1) quinoline functionalization, (2) morpholine ring formation, and (3) coupling to the dichlorophenyl acetamide.

Potential Biological Implications: The morpholine ring in the target compound and analogs may enhance blood-brain barrier penetration, suggesting CNS-targeted applications . Quinoline derivatives (e.g., ’s intermediates) are associated with antimalarial and anticancer activities, hinting at possible therapeutic avenues for the target compound .

Biological Activity

N-(3,4-dichlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a dichlorophenyl group and a morpholinoquinoline moiety, contributing to its biological activity. Its chemical formula is , with a molecular weight of approximately 328.21 g/mol. The presence of both electron-withdrawing and electron-donating groups enhances its interaction with biological targets.

Research indicates that this compound exhibits its biological effects primarily through interactions with specific receptors and enzymes:

- σ Receptor Affinity : The compound has shown high affinity for sigma receptors, particularly σ1 receptors, which are implicated in various neurological processes. Binding assays revealed a Ki value of 42 nM for the σ1 receptor, indicating potent activity and selectivity over σ2 receptors .

- Antinociceptive Effects : In vivo studies using the formalin test demonstrated that the compound effectively reduced pain responses, suggesting potential applications in pain management .

Anticancer Properties

This compound has been evaluated for its anticancer properties across various cancer cell lines:

- Cell Lines Tested : The compound was tested against HCT-116 (colon cancer), MCF-7 (breast cancer), and SK-BR3 (breast cancer) cell lines.

- Results : Significant antiproliferative activity was observed, indicating that the compound may inhibit cancer cell growth through apoptosis or cell cycle arrest mechanisms .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

- Antibacterial and Antifungal Activity : Preliminary studies suggest that it has a broad spectrum of activity against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .

Summary of Research Findings

Case Study 1: Sigma Receptor Interaction

A study conducted on the binding affinity of this compound revealed its strong interaction with σ1 receptors. Molecular docking simulations indicated that the morpholine ring forms critical interactions within the receptor's binding pocket, enhancing its selectivity and efficacy in modulating pain pathways .

Case Study 2: Anticancer Efficacy

In vitro assays showed that treatment with this compound led to significant decreases in viability for multiple cancer cell lines. The compound's mechanism appears to involve disruption of cellular signaling pathways essential for tumor growth .

Q & A

Q. What are the optimal synthetic routes for N-(3,4-dichlorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound’s synthesis likely involves multi-step protocols. For the quinoline core, Friedländer or Pfitzinger reactions may be employed, followed by morpholine substitution and coupling with the dichlorophenylacetamide moiety. Key steps include:

- Quinoline ring formation : Use of acid-catalyzed cyclization (e.g., polyphosphoric acid) or transition metal catalysts (e.g., Pd-mediated cross-coupling) .

- Morpholine introduction : Nucleophilic substitution at the quinoline’s 2-position under reflux in aprotic solvents (e.g., DMF, DMSO) .

- Acetamide coupling : Activation of the carboxylic acid group (via EDCl/HOBt) and reaction with 3,4-dichloroaniline under inert atmosphere .

Critical parameters : Temperature (60–120°C), solvent polarity, and catalyst loading significantly impact yield. For example, reports a 58% yield for a structurally related acetamide via stepwise acylation and chromatography .

Q. How can spectroscopic data (NMR, IR) resolve structural ambiguities in this compound?

- Methodological Answer :

- ¹H NMR : The morpholine protons (δ 3.3–3.7 ppm, multiplet) and quinoline aromatic protons (δ 7.5–8.5 ppm) distinguish the core structure. The acetamide NH appears as a broad singlet (δ ~7.7 ppm), while dichlorophenyl protons show distinct coupling patterns (e.g., doublets at δ 7.1–7.4 ppm) .

- ¹³C NMR : Carbonyl signals (C=O at ~168–170 ppm) and quaternary carbons in the quinoline ring (δ 120–150 ppm) confirm connectivity .

- IR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and N–H (3200–3400 cm⁻¹) validate the acetamide group .

Q. What computational tools predict the compound’s physicochemical properties and bioactivity?

- Methodological Answer :

- LogP and solubility : Use QSAR models (e.g., SwissADME, ALOGPS) with input SMILES strings. The morpholine group enhances hydrophilicity, while dichlorophenyl increases logP (~3.5–4.0) .

- Target prediction : PharmMapper or SEA Server identify potential biological targets (e.g., kinase inhibition due to quinoline-morpholine motifs) .

- Docking studies : AutoDock Vina or Schrödinger Suite model interactions with receptors (e.g., EGFR, PI3K) using crystal structures from the PDB .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., IC₅₀ variability) be resolved experimentally?

- Methodological Answer :

- Assay standardization : Replicate assays under controlled conditions (pH, temperature, cell line passage number). For example, notes that discrepancies in IC₅₀ values for similar acetamides arise from differences in cell viability protocols (MTT vs. ATP-based assays) .

- Orthogonal validation : Combine enzymatic assays (e.g., fluorescence polarization) with cellular models (e.g., 3D spheroids) to confirm target engagement .

- Meta-analysis : Use tools like RevMan to statistically harmonize data from multiple studies, accounting for covariates (e.g., compound purity, solvent effects) .

Q. What strategies optimize the compound’s selectivity for a target receptor over off-target proteins?

- Methodological Answer :

- SAR studies : Synthesize analogs with modifications to the dichlorophenyl group (e.g., replacing Cl with F or methyl) and morpholine ring (e.g., thiomorpholine). shows that sulfonyl substitutions reduce off-target binding in related compounds .

- Proteome-wide profiling : Use affinity chromatography or thermal shift assays to identify off-target interactions .

- Crystallography : Solve co-crystal structures with the target protein to guide rational design (e.g., optimizing hydrogen bonds with Asp831 in kinases) .

Q. How do reaction fundamentals (kinetics, thermodynamics) inform scale-up synthesis?

- Methodological Answer :

- Kinetic profiling : Use stopped-flow NMR or inline IR to monitor intermediate formation. For example, identifies a rate-limiting acylation step requiring excess acetyl chloride .

- Thermodynamic stability : DSC/TGA analysis ensures intermediates are thermally stable during large-scale reactions (>100 g) .

- Process intensification : Implement flow chemistry (e.g., microreactors) for exothermic steps (e.g., morpholine substitution) to improve heat dissipation and yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.